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molecular formula C15H24N2 B8653205 2-(2-Methylpropyl)-1-(phenylmethyl)piperazine

2-(2-Methylpropyl)-1-(phenylmethyl)piperazine

Cat. No. B8653205
M. Wt: 232.36 g/mol
InChI Key: JCSNNVKKAGOQHM-UHFFFAOYSA-N
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Patent
US04534897

Procedure details

Lithium aluminum hydride (3.56 g., 0.094 mole) is added to a stirred solution of 3-(2-methylpropyl)-4-(phenylmethyl)piperazinone (XL, Example 72, 17.43 g., 0.075 mole) in THF (720 ml.). The solution is refluxed for 5 hours and is then cooled. Ethyl acetate is added and the product is partitioned between ether and water. The ether is removed and the product is distilled to give the title compound, a b.p. of 98° at 0.05 mm pressure.
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
3-(2-methylpropyl)-4-(phenylmethyl)piperazinone
Quantity
17.43 g
Type
reactant
Reaction Step One
Name
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([CH3:24])[CH2:9][CH:10]1[N:15]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:14][CH2:13][NH:12][C:11]1=O.C(OCC)(=O)C>C1COCC1>[CH3:7][CH:8]([CH3:24])[CH2:9][CH:10]1[CH2:11][NH:12][CH2:13][CH2:14][N:15]1[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
3-(2-methylpropyl)-4-(phenylmethyl)piperazinone
Quantity
17.43 g
Type
reactant
Smiles
CC(CC1C(NCCN1CC1=CC=CC=C1)=O)C
Name
Quantity
720 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
CUSTOM
Type
CUSTOM
Details
the product is partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
The ether is removed
DISTILLATION
Type
DISTILLATION
Details
the product is distilled

Outcomes

Product
Name
Type
product
Smiles
CC(CC1N(CCNC1)CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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